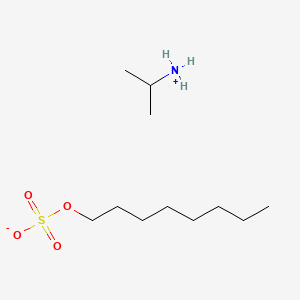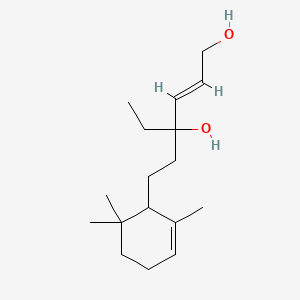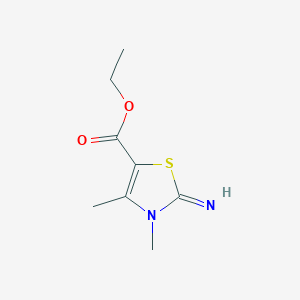
potassium 4-chloro-3,5-dinitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
potassium 4-chloro-3,5-dinitrobenzenesulfonate is an organosulfur compound with the molecular formula C6H2ClKN2O7S. This compound is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom and two nitro groups. It is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 4-chloro-3,5-dinitro-, potassium salt typically involves the sulfonation and nitration of chlorobenzene. The process begins with the sulfonation of chlorobenzene using concentrated sulfuric acid, followed by nitration with potassium nitrate. The reaction conditions must be carefully controlled to ensure the correct substitution pattern on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar methods. The process involves the use of large reactors where chlorobenzene is treated with sulfuric acid and potassium nitrate under controlled temperatures and pressures. The resulting product is then purified and crystallized to obtain the potassium salt form .
Análisis De Reacciones Químicas
Types of Reactions
potassium 4-chloro-3,5-dinitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different sulfonic acid derivatives
Common Reagents and Conditions
Substitution: Reagents such as halogens and alkylating agents can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Substitution: Products include various substituted benzenesulfonic acids.
Reduction: Products include 4-chloro-3,5-diaminobenzenesulfonic acid.
Oxidation: Products include higher oxidation state sulfonic acids.
Aplicaciones Científicas De Investigación
potassium 4-chloro-3,5-dinitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4-chloro-3,5-dinitro-, potassium salt involves its interaction with molecular targets through its functional groups. The nitro groups and sulfonic acid moiety can participate in various chemical interactions, influencing biological pathways and chemical reactions. The compound’s effects are mediated through its ability to act as an electrophile or nucleophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, 3-chloro-4-methyl-, sodium salt
- Benzenesulfonic acid, 4-chloro-3,5-dinitro-, sodium salt
- Benzenesulfonic acid, 4-chloro-3,5-dinitro-, ammonium salt
Uniqueness
potassium 4-chloro-3,5-dinitrobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups on the benzene ring enhances its reactivity and makes it suitable for specialized applications in various fields .
Propiedades
Número CAS |
38185-06-7 |
|---|---|
Fórmula molecular |
C6H2ClKN2O7S |
Peso molecular |
320.71 g/mol |
Nombre IUPAC |
potassium;4-chloro-3,5-dinitrobenzenesulfonate |
InChI |
InChI=1S/C6H3ClN2O7S.K/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13;/h1-2H,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
SOKIKHRZBYSIFN-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
| 38185-06-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![11-bromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1623317.png)

